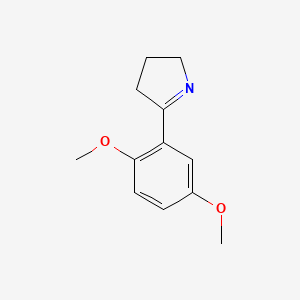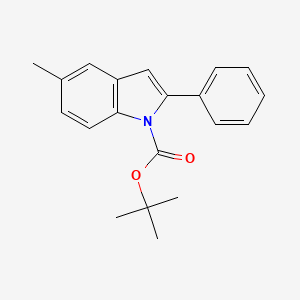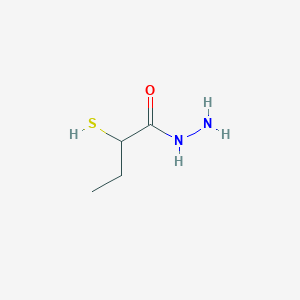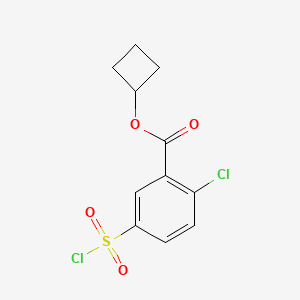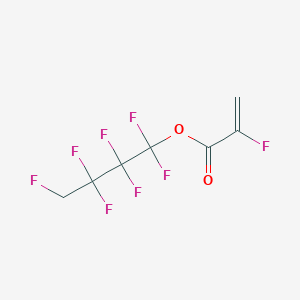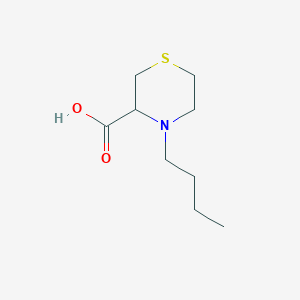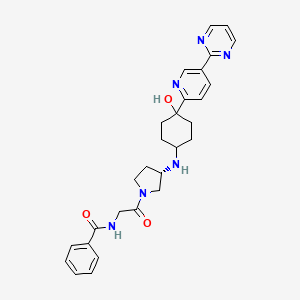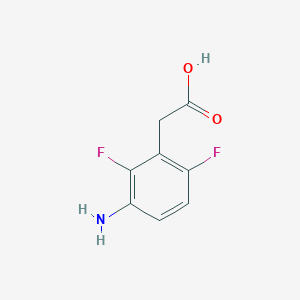![molecular formula C8H5IN2O2 B12852504 4-Iodo-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12852504.png)
4-Iodo-1H-benzo[d]imidazole-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-1H-benzo[d]imidazole-6-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1H-benzo[d]imidazole-6-carboxylic acid typically involves the iodination of a benzimidazole precursor followed by carboxylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The carboxylation can be achieved through various methods, including the use of carbon dioxide under high pressure or the reaction with a carboxylating agent.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods such as microwave-assisted synthesis and green chemistry approaches are often explored to improve sustainability.
化学反応の分析
Types of Reactions: 4-Iodo-1H-benzo[d]imidazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to convert the carboxylic acid group to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzimidazoles.
科学的研究の応用
4-Iodo-1H-benzo[d]imidazole-6-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and as probes for studying biological processes.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may serve as a lead compound for the development of new therapeutic agents.
Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 4-Iodo-1H-benzo[d]imidazole-6-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The iodine atom and carboxylic acid group play crucial roles in its binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
- 4-Chloro-1H-benzo[d]imidazole-6-carboxylic acid
- 4-Bromo-1H-benzo[d]imidazole-6-carboxylic acid
- 4-Fluoro-1H-benzo[d]imidazole-6-carboxylic acid
Comparison: Compared to its halogenated analogs, 4-Iodo-1H-benzo[d]imidazole-6-carboxylic acid exhibits unique reactivity due to the larger size and higher polarizability of the iodine atom. This can influence its chemical behavior and interactions with biological targets. The presence of the carboxylic acid group further enhances its versatility, allowing for the formation of various derivatives and conjugates.
特性
分子式 |
C8H5IN2O2 |
|---|---|
分子量 |
288.04 g/mol |
IUPAC名 |
7-iodo-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C8H5IN2O2/c9-5-1-4(8(12)13)2-6-7(5)11-3-10-6/h1-3H,(H,10,11)(H,12,13) |
InChIキー |
KYBKKAYIPQWZKH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1NC=N2)I)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


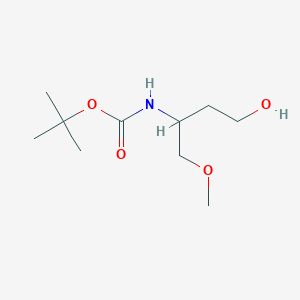
methyl} O-ethyl carbonodithioate](/img/structure/B12852431.png)
